molecular formula C19H26N6O B1683857 Roscovitine CAS No. 186692-46-6

Roscovitine

货号: B1683857
CAS 编号: 186692-46-6
分子量: 354.4 g/mol
InChI 键: BTIHMVBBUGXLCJ-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development and Discovery

The discovery of roscovitine emerged from foundational studies on cell cycle regulation in marine invertebrate models, particularly starfish oocytes. Researchers Laurent Meijer and Miroslav Strnad identified CDKs as key regulators of mitosis and sought small-molecule inhibitors to probe their biological roles. Initial screening of purine derivatives led to the identification of olomoucine, a precursor with moderate CDK inhibitory activity. Structural optimization of olomoucine’s purine scaffold yielded this compound, which exhibited enhanced potency and selectivity for CDK1, CDK2, CDK5, CDK7, and CDK9.

Key milestones in its development include:

  • 1997 : Characterization of this compound’s biochemical effects on CDKs, including inhibition of CDK1/cyclin B (IC50 = 0.65 μM) and CDK2/cyclin E (IC50 = 0.7 μM).
  • 2003 : Elucidation of its crystal structure in complex with CDK2, revealing critical interactions with Leu83 and Val18 residues in the ATP-binding pocket.
  • 2005 : Demonstration of its efficacy in inducing apoptosis in multiple myeloma cells via RNA polymerase II inhibition and Mcl-1 downregulation.

属性

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171928
Record name Seliciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186692-46-6
Record name Roscovitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186692-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seliciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seliciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name roscovitine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Seliciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELICICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Large-Scale Production Challenges

Scalability requires addressing solvent selection, catalyst loading, and byproduct formation. The original protocol’s use of THF posed flammability concerns, prompting substitution with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with comparable efficacy. Reducing palladium catalyst loading from 5 mol% to 2 mol% via ligand optimization (XPhos) maintained coupling efficiency while lowering costs.

Isomer Control and Purification

Isomerization risks during synthesis are mitigated through pH-controlled crystallization. The biarylmethylamine intermediate is isolated as a ditrifluoroacetate salt at pH 2.5–3.0, minimizing racemization. This step ensures enantiomeric excess (ee) >98%, critical for maintaining this compound’s CDK inhibitory activity.

Structural Modifications and Analog Synthesis

Functional Group Tolerability

Modifications in the biaryl region (Zone 2) are more permissible than in the aminobutanol moiety (Zone 3). For example, replacing the benzene ring with a phenol group retains 80% activity, whereas (S)-stereoisomers in Zone 3 exhibit 14-fold lower potency. Such insights guide synthetic strategies to avoid deleterious substitutions.

Analytical and Quality Control Measures

Purity Assessment

This compound batches are analyzed using:

  • HPLC : C18 column, acetonitrile/water (70:30) mobile phase, retention time = 8.2 minutes.
  • Mass Spectrometry : ESI-MS m/z 354.45 [M+H]+.

Stability Profiling

Long-term storage at -20°C in dimethyl sulfoxide (DMSO) or methanol prevents degradation, with <5% decomposition over 12 months. Thermal gravimetric analysis (TGA) shows stability up to 150°C, ensuring viability during lyophilization.

Comparative Pharmacokinetic Considerations

Though beyond synthesis, pharmacokinetic data inform formulation choices. This compound exhibits:

  • Bioavailability : 60–70% in murine models, with first-pass metabolism primarily via hepatic CYP3A4.
  • Half-Life : 4–6 hours in plasma, necessitating sustained-release formulations for clinical use.

Industrial Synthesis Protocols

Pilot-Scale Production

A 10 kg batch synthesis reported by Oumata et al. (2014) highlights:

  • Reactor Size : 500 L jacketed reactor for Steps 1–2.
  • Yield Improvement : 78% overall yield via in-situ quenching of palladium residues with silica thiol resin.

Cost-Effective Catalyst Recovery

Nanoparticle-immobilized palladium catalysts enable 90% recovery and reuse over five cycles, reducing raw material costs by 40%.

Emerging Synthetic Technologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from 12 hours to 30 minutes for Step 1, enhancing throughput. Microreactor technology minimizes thermal gradients, improving yield consistency.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates achieves ee >99.5%, surpassing traditional crystallization methods.

Applications in Drug Development

Combination Therapies

This compound’s synergy with cisplatin in NSCLC models informs co-formulation strategies requiring compatible synthesis pathways.

Prodrug Derivatives

Phosphate prodrugs (e.g., this compound-5’-phosphate) are synthesized via phosphorylation at the purine N9 position, enhancing aqueous solubility for intravenous delivery.

化学反应分析

反应类型

硒替尼会经历各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物包括具有修饰官能团的各种硒替尼衍生物,这些衍生物可以表现出不同的生物活性 .

科学研究应用

Roscovitine, also known as CY-202 or Seliciclib, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that functions by directly competing for the ATP-binding site . It is a broad-range purine inhibitor, effective against CDK1, CDK2, CDK5, and CDK7, but less so against CDK4 and CDK6 . this compound is currently being evaluated as a potential treatment for cancers, neurodegenerative diseases, inflammation, viral infections, polycystic kidney disease, and glomerulonephritis .

Scientific Research Applications

This compound is widely utilized as a biological tool in studies related to the cell cycle, cancer, apoptosis, and neurobiology . Research indicates that this compound can inhibit cell proliferation and prevent the production of amyloid-beta, suggesting potential applications in Alzheimer's disease and various cancers .

Anti-Cancer Applications

This compound's anti-cancer effects have been studied in various cancer xenografts. Some findings include:

  • Colorectal Cancer: In xenograft experiments using LoVo human colorectal cancer cells in CD1 nude mice, this compound (100 mg/kg, administered intraperitoneally three times daily for five days) resulted in a 45% reduction in tumor growth compared to controls .
  • Uterine Carcinoma: In xenograft experiments using MESSA-DX5 human uterine carcinoma cells in CD1 nude mice, this compound (500 mg/kg orally three times daily for four days) significantly reduced tumor growth .
  • Breast Cancer: MDA-MB 231 tumor xenografts in nude mice showed a 73% increase in growth inhibition when combining this compound (100 mg/kg) with irradiation (7.5 Gy), compared to 54% for irradiation alone .
  • Colon Cancer: this compound (500 mg/kg orally) caused a 79% reduction in tumor growth compared to controls on day 5 in the HCT116 human colon cancer xenograft model in nude mice .
  • Ewing’s Sarcoma: Mice xenografts of A4573 Ewing’s sarcoma cells treated with this compound (50 mg/kg intraperitoneally for five days) grew only ~1.25-fold relative to their original size at the start of treatment, while tumors in untreated mice grew ~14.5-fold .
  • Prostate Cancer: this compound showed a 35% tumor growth inhibition in a PC-3 prostate cancer xenograft model .
  • Osteosarcoma: Osteosarcoma tumor xenografts in B6D2F1 mice showed a 55% reduction in weight in animals receiving this compound (300 mg/kg a day orally) during resting time and a 35% reduction in those treated at active time compared with untreated controls .
  • Glioblastoma: this compound has demonstrated anti-proliferative and pro-apoptotic effects on two human glioblastoma cell lines in vitro, with changes in gene expression of CDKs and cyclins, along with p53 and p21 .

Neurodegenerative Diseases

This compound is being explored for its potential in treating neurodegenerative conditions . Pretreatment with this compound at 20 µmol/L for 24 hours was protective against HIV protein gp120 toxicity in an animal model of HIV-protein mediated neurotoxicity .

Kidney Diseases

This compound has shown promise in treating kidney diseases . Studies in rats with Thy1 glomerulonephritis showed that this compound treatment preserved renal function, increasing creatinine clearance, reducing proteinuria and haematuria, and increasing urinary excretion . In rats with passive Heymann nephritis, treatment with this compound decreased the number of glomerular mitotic figures . In a Pkd1 conditional knockout mouse model, this compound-treated group showed a significant inhibition of polycystic kidney disease .

Metabolic Effects

This compound can prevent prolonged diet-induced metabolic disruption and restore mitochondrial activity in brown adipose tissue (BAT) and epididymal white adipose tissue (eWAT) . It reduces weight gain in obese mice and prevents accompanying inflammation, fibrosis, and insulin resistance . Proteomic analysis indicates that this compound promotes healthier mitochondria and activates creatine biosynthesis, contributing to its anti-obesity activity .

Pain Treatment

This compound has been investigated for pain treatment in animal models . In bone cancer mice models, intrathecal administration of this compound reduced mechanical allodynia and thermal hyperalgesia by downregulating the expression of NR2A .

Retinal Degeneration

This compound decreased apoptosis of retinal photoreceptor cells in the Rd1 retinal degeneration mouse model . In a rabbit glaucoma model, this compound instillation lowered intraocular pressure and amplified the effects of tunicamycin .

RNA Synthesis

作用机制

硒替尼通过抑制细胞周期蛋白依赖性激酶(CDK)发挥作用。CDK是调节细胞周期和转录的酶。通过抑制CDK2、CDK7和CDK9,硒替尼破坏细胞周期,导致癌细胞的细胞周期阻滞和凋亡。此外,它通过抑制CDK9影响转录调控,CDK9参与RNA聚合酶II的磷酸化 .

相似化合物的比较

Table 1: Kinase Inhibition and Selectivity of Roscovitine vs. Key Analogues

Compound Primary Targets (IC₅₀) Selectivity Notes Key Findings
This compound CDK2 (0.25 μM), CDK5 (0.16 μM), CK1ε Broad-spectrum CDK/CK1 inhibition Binds CK1ε, CDKs, CLK, DYRK families; moderate affinity for Erk2
CR8 CDKs (2–4×↑ vs. This compound), CK1 (7–10×↑) Enhanced potency on CDKs/CK1 Binds more proteins in neuroblastoma cells; induces stronger MYCN downregulation
Compound 4a CDK2 (0.21 μM) 24×↑ potency vs. This compound in HepG2 cells Superior antiproliferative activity (IC₅₀: 0.58 μM vs. 13.82 μM for this compound)
Compound 7a CDK2 (0.074 μM) 1.35×↑ potency vs. This compound Improved docking interaction energy (−7.04 kcal/mol vs. −7.82 kcal/mol)

Mechanistic Insights :

  • CR8 : Shares this compound’s kinase family targets but exhibits stronger binding to CDKs and CK1 due to structural modifications (e.g., extended aromatic groups) .
  • Pyrazolo-Pyrimidine Derivatives (4a, 7a) : Optimized hydrogen bonding with Leu83 in CDK2 enhances selectivity and potency. Compound 4a achieves submicromolar CDK2 inhibition (0.21 μM) vs. This compound’s 0.25 μM .
  • N5-Substituted Derivatives (3b, 4b) : Maintain this compound’s pharmacokinetics but improve cytotoxicity (e.g., 4b: IC₅₀ = 2.57 μM in HepG2 vs. 13.82 μM for this compound) .

Antiproliferative Activity in Cancer Models

Table 2: Antiproliferative Efficacy in HCT116 and HepG2 Cells

Compound HCT116 (IC₅₀, μM) HepG2 (IC₅₀, μM) Selectivity Ratio (HepG2/HCT116) Reference
This compound 12.24 13.82 1.13
Compound 4a 1.09 0.58 0.53
Compound 4b 3.38 2.57 0.76
Compound 3b 10.75 12.24 1.14

Key Observations :

  • Potency : Pyrazolo-pyrimidine derivatives (4a, 4b) outperform this compound by 3–24-fold in HCC and CRC models due to optimized CDK2 binding and ADMET properties .
  • Resistance Profile : this compound retains efficacy in drug-resistant osteosarcoma cells (IC₅₀: low μM range), unlike doxorubicin or cisplatin .

Comparative Analysis of Structural and Functional Features

Parameter This compound CR8 Pyrazolo-Pyrimidine Derivatives
Core Structure Purine-based Purine-based + aromatic Pyrazolo[3,4-d]pyrimidine
CDK2 Binding Energy −7.82 kcal/mol Not reported −7.04 to −7.03 kcal/mol
Kinase Targets CDKs, CK1, DYRK, CLK CDKs, CK1 (↑ activity) CDK2-selective
Cytotoxicity Scope Broad (solid tumors, CLL) Neuroblastoma-specific CRC/HCC-focused

Critical Limitations :

  • This compound’s broad kinase inhibition increases off-target risks (e.g., Erk2), whereas derivatives like 4a improve selectivity .
  • CR8’s enhanced protein binding may complicate toxicity profiles despite superior efficacy .

生物活性

Roscovitine (also known as (R)-roscovitine) is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered significant attention in the fields of cancer research and pharmacology due to its ability to modulate various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound functions primarily as an inhibitor of CDKs, which are crucial regulators of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in various cancer cell lines. The compound's IC50 value averages around 15 µM across different cancer types, indicating its effectiveness in blocking cell cycle progression at multiple checkpoints (G0, G1, S, or G2/M) depending on the specific cellular context and dosage .

Key Pathways Affected by this compound

  • Cell Cycle Regulation : this compound inhibits CDK1, CDK2, CDK5, CDK7, and CDK9, leading to disrupted phosphorylation of substrates necessary for cell cycle progression.
  • Apoptosis Induction : The compound promotes apoptotic pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins .
  • Signal Transduction Pathways : this compound affects several signaling cascades including Ras-MAPK, NF-κB, and JAK-STAT pathways, which are integral to cell survival and proliferation .

Effects on Cancer Cell Lines

This compound has been extensively studied in various cancer models, demonstrating significant anti-proliferative effects across a range of tumor types:

Cancer Type Model Dosage Effect
Colorectal CancerLoVo xenograft100 mg/kg (i.p.)45% reduction in tumor growth
Uterine CarcinomaMESSA-DX5 xenograft500 mg/kg (oral)62% reduction in tumor growth
Breast CancerMDA-MB-23110 µg/mlInduced irreversible growth inhibition
Ewing’s SarcomaA4573 xenograft50 mg/kg (i.p.)Tumor size increased only ~1.25-fold
Prostate CancerPC-3 xenograft300 mg/kg (oral)35% tumor growth inhibition

These findings illustrate this compound's potential as a therapeutic agent in oncology, particularly for its ability to enhance the efficacy of existing treatments when combined with radiation therapy .

Case Studies

  • Colorectal Cancer Study :
    In a study involving human colorectal cancer xenografts, this compound was administered intraperitoneally at a dosage of 100 mg/kg three times daily for five days. Results indicated a significant reduction in tumor size by approximately 45%, showcasing its potential as an adjunctive treatment in colorectal malignancies .
  • Breast Cancer Analysis :
    Research on MDA-MB-231 cells revealed that treatment with this compound not only inhibited DNA synthesis but also induced morphological changes typical of apoptosis such as chromatin condensation and cell shrinkage. These effects were observed even after the removal of the drug, indicating a lasting impact on cell viability .

Additional Biological Activities

Apart from its anti-cancer properties, this compound has shown promise in modulating immune responses and exerting analgesic effects. It influences innate immunity by inducing apoptosis in neutrophils and eosinophils while promoting an anti-inflammatory T-cell response. Furthermore, it has been noted for its protective effects against cystic fibrosis by enhancing CFTR trafficking to the plasma membrane .

常见问题

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer : Adhere to STAIR guidelines for preclinical studies: blind treatment groups, use both sexes in animal models, and report detailed protocols (e.g., cell passage numbers, serum batch details). Deposit raw data (e.g., flow cytometry FCS files, Western blot images) in public repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roscovitine
Reactant of Route 2
Reactant of Route 2
Roscovitine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。